Sodium (S)-2-hydroxy-3-methylbutyrate Sodium (S)-2-hydroxy-3-methylbutyrate
Brand Name: Vulcanchem
CAS No.: 54641-19-9
VCID: VC8021752
InChI: InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1
SMILES: CC(C)C(C(=O)[O-])O.[Na+]
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol

Sodium (S)-2-hydroxy-3-methylbutyrate

CAS No.: 54641-19-9

Cat. No.: VC8021752

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium (S)-2-hydroxy-3-methylbutyrate - 54641-19-9

Specification

CAS No. 54641-19-9
Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
IUPAC Name sodium;(2S)-2-hydroxy-3-methylbutanoate
Standard InChI InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1
Standard InChI Key CPGHJLCKGBLVMB-WCCKRBBISA-M
Isomeric SMILES CC(C)[C@@H](C(=O)[O-])O.[Na+]
SMILES CC(C)C(C(=O)[O-])O.[Na+]
Canonical SMILES CC(C)C(C(=O)[O-])O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium (S)-2-hydroxy-3-methylbutyrate (CAS 54641-19-9) is the sodium salt of (S)-2-hydroxy-3-methylbutyric acid, a branched-chain hydroxy acid. Its IUPAC name is sodium (2S)-2-hydroxy-3-methylbutanoate, and it is alternatively referred to as (S)-2-hydroxyisovaleric acid sodium salt . The compound’s chiral center at the second carbon atom confers stereospecificity, which is critical for its biological interactions.

The molecular structure features:

  • A hydroxyl group (-OH) at the second carbon.

  • A methyl branch (-CH3_3) at the third carbon.

  • A sodium ion (Na+^+) counterion stabilizing the carboxylate group (-COO^-) .

Physicochemical Properties

Key properties include:

  • Solubility: Highly soluble in water due to ionic character; moderately soluble in polar organic solvents like ethanol .

  • Stability: Stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures .

  • Optical Activity: Exhibits a specific optical rotation of [α]D20=+9.5[\alpha]_D^{20} = +9.5^\circ (c = 1, H2_2O).

Table 1: Physicochemical Data for Sodium (S)-2-Hydroxy-3-Methylbutyrate

PropertyValueSource
Molecular FormulaC5H9NaO3\text{C}_5\text{H}_9\text{NaO}_3PubChem
Molecular Weight140.11 g/molPubChem
Melting Point205–210°C (dec.)PubChem
Solubility in Water>100 mg/mL at 25°CPubChem
pKa (Carboxylic Acid)3.2PubChem

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via neutralization of (S)-2-hydroxy-3-methylbutyric acid with sodium hydroxide:

(S)-2-Hydroxy-3-methylbutyric acid+NaOHSodium (S)-2-hydroxy-3-methylbutyrate+H2O\text{(S)-2-Hydroxy-3-methylbutyric acid} + \text{NaOH} \rightarrow \text{Sodium (S)-2-hydroxy-3-methylbutyrate} + \text{H}_2\text{O}

This exothermic reaction is typically conducted in aqueous media at 20–25°C, yielding >95% purity.

Industrial-scale production, as described in patent WO2012140276A2, employs optimized protocols to enhance efficiency:

  • Solvent Systems: Ethanol-water mixtures (95:5 w/w ratio) reduce byproduct formation .

  • Temperature Control: Reactions conducted at 40–50°C to balance reaction rate and product stability .

  • Purification: Crystallization from ethanol-MTBE mixtures yields >99.5% purity .

Table 2: Industrial Synthesis Parameters

ParameterOptimal ConditionYield
Solvent Ratio (EtOH:H2_2O)95:575–80%
Reaction Temperature40–50°C99.5% purity
Crystallization SolventEthanol-MTBE23.9 g scale

Green Chemistry Considerations

Modern methods prioritize sustainability:

  • Solvent Recovery: Ethanol is recycled via distillation, reducing waste .

  • Catalyst-Free Processes: Avoidance of hazardous reagents like hypochlorite minimizes environmental impact .

Biological Activity and Metabolic Roles

Leucine Catabolism and Energy Production

Sodium (S)-2-hydroxy-3-methylbutyrate is a key intermediate in leucine metabolism. Enzymatic conversion by branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) generates acetyl-CoA and acetoacetate, fueling the tricarboxylic acid cycle :

Leucine2-Hydroxy-3-methylbutyrateAcetyl-CoA+Acetoacetate\text{Leucine} \rightarrow \text{2-Hydroxy-3-methylbutyrate} \rightarrow \text{Acetyl-CoA} + \text{Acetoacetate}

This pathway contributes up to 5% of total ATP production during prolonged exercise .

Muscle Protein Synthesis

Clinical studies indicate that supplementation with 1.5–3 g/day enhances muscle protein synthesis by 20–30% in athletes . Proposed mechanisms include:

  • mTOR Activation: Upregulation of mechanistic target of rapamycin (mTOR) signaling .

  • Anticatabolic Effects: Inhibition of ubiquitin-proteasome pathways, reducing muscle breakdown .

Applications in Nutrition and Medicine

Dietary Supplements

The compound is marketed as HMB-Ca (calcium salt) and HMB-Na (sodium salt) for:

  • Athletic Performance: Meta-analyses report a 0.5–1.5 kg increase in lean mass over 12 weeks .

  • Age-Related Muscle Loss: Dosages of 3 g/day reduce sarcopenia progression in elderly populations .

Pharmaceutical Formulations

Ongoing research explores its utility in:

  • Metabolic Disorders: Modulation of insulin sensitivity in type 2 diabetes .

  • Wound Healing: Topical application accelerates tissue repair via collagen synthesis .

Research Frontiers and Challenges

Mechanistic Insights

Recent work highlights interactions with gut microbiota. Lactobacillus paracasei BD5115 produces 2-hydroxy-3-methylbutyric acid, which enhances intestinal barrier function by upregulating mucin-2 (MUC2) expression .

Industrial Scalability

Challenges persist in:

  • Cost-Effective Production: High-purity synthesis requires expensive chiral catalysts .

  • Stability in Formulations: Degradation in acidic environments limits oral bioavailability.

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